molecular formula C19H18N2O2S B1678229 Ethyl 4-(methyl(2-phenylthiazol-4-yl)amino)benzoate CAS No. 880090-88-0

Ethyl 4-(methyl(2-phenylthiazol-4-yl)amino)benzoate

Cat. No. B1678229
M. Wt: 338.4 g/mol
InChI Key: MGKYEWWFHSESJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(methyl(2-phenylthiazol-4-yl)amino)benzoate is a chemical compound with the empirical formula C19H18N2O2S . It has a molecular weight of 338.43 .


Molecular Structure Analysis

The SMILES string of this compound is O=C(OCC)C1=CC=C(C=C1)N(C)C2=CSC(C3=CC=CC=C3)=N2 . This indicates the connectivity and arrangement of atoms in the molecule but does not specify the 3D structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be refrigerated .

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on synthesizing and characterizing derivatives of Ethyl 4-(methyl(2-phenylthiazol-4-yl)amino)benzoate and related compounds, exploring their potential as antimicrobial agents and for other biological activities. For example, the synthesis and characterization of new quinazolines showing potential antimicrobial activities against various bacteria and fungi have been reported, highlighting the compound's role as a precursor or structural motif in developing bioactive molecules (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity

Several studies have synthesized derivatives of Ethyl 4-(methyl(2-phenylthiazol-4-yl)amino)benzoate to evaluate their antimicrobial efficacy. These studies have identified compounds with significant activities against a range of pathogens, indicating the compound's utility in developing new antimicrobial agents (Shah, Patel, & Patel, 2013).

Antiplatelet Activity

Research into the antiplatelet activity of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives has identified compounds with potent inhibitory effects on platelet aggregation, ATP release, and P-selectin expression. This suggests the compound's derivatives' potential in developing novel antiplatelet drugs, which may have implications for cardiovascular disease treatment and prevention (Chen et al., 2008).

Optical and Material Science Applications

In addition to biomedical applications, derivatives of Ethyl 4-(methyl(2-phenylthiazol-4-yl)amino)benzoate have been explored in material sciences, particularly in developing polymers with unique optical properties. For instance, studies have synthesized copolymers incorporating derivatives of this compound to achieve photoinducible birefringence, demonstrating its potential in reversible optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The hazard statements include H301 - H413 . The precautionary statements are P301 + P330 + P331 + P310 . It’s important to handle this compound with care and follow all safety protocols.

properties

IUPAC Name

ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-23-19(22)15-9-11-16(12-10-15)21(2)17-13-24-18(20-17)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYEWWFHSESJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C2=CSC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470323
Record name Neuropathiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(methyl(2-phenylthiazol-4-yl)amino)benzoate

CAS RN

880090-88-0
Record name Neuropathiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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